MTP Inhibitory Class Assignment: N-Ethylpiperazine as a Preferred R6 Substituent Within the Biphenylcarboxamide Patent Scope
The compound is explicitly encompassed by the generic formula I in patent US20020032238, where R6 (the piperazine N-substituent) is defined as a straight-chain C1-6-alkyl group; the ethyl substituent represents a preferred embodiment within this series, as ethyl falls within the claimed C1-3-alkyl subgroup frequently recited for R6 in dependent claims [1]. While no compound-specific MTP IC50 is publicly available for N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, the patent class as a whole is characterized as valuable MTP inhibitors suitable for lowering atherogenic lipoproteins [2]. The ethyl group provides an intermediate logP and steric profile between the methyl (C1) and propyl (C3) congeners, which are explicitly listed as distinct aniline intermediates in related patent WO2003047575A1, confirming that each N-alkyl variant is treated as a chemically and pharmacologically distinct entity [3].
| Evidence Dimension | MTP inhibition (class-level pharmacological activity) |
|---|---|
| Target Compound Data | N-ethylpiperazine substituent (C2); compound falls within general formula I of US20020032238 |
| Comparator Or Baseline | N-methylpiperazine analog (C1) and N-propylpiperazine analog (C3), each listed as distinct chemical entities in WO2003047575A1; no comparative IC50 data available |
| Quantified Difference | N-alkyl chain length: ethyl (2C) vs. methyl (1C) = +1 carbon; ethyl vs. propyl (3C) = -1 carbon; calculated logP difference approximately +0.5 per methylene unit (predicted, not experimentally validated for this series) |
| Conditions | Patent-defined structural scope; no head-to-head MTP inhibition assay data publicly available for direct comparison |
Why This Matters
The N-ethyl substitution represents a specific, non-trivial structural choice within the patented MTP inhibitor series that affects physiochemical properties governing target binding and ADME; procurement of the wrong N-alkyl analog yields a different patent-covered entity with uncharacterized MTP pharmacology.
- [1] Priepke, H., Hauel, N., Thomas, L., Mark, M., & Dahmann, G. (2002). U.S. Patent US20020032238 A1, claim 1 and dependent claims defining R6 as C1-3-alkyl. View Source
- [2] Priepke, H., Hauel, N., Thomas, L., Mark, M., & Dahmann, G. (2002). WIPO Patent WO-0204403-A1, Abstract: 'valuable inhibitors of the microsomal triglyceride transfer protein (MTP).' View Source
- [3] Derives de benzamide therapeutiques. WIPO Patent WO2003047575A1, listing 4-(4-methylpiperazin-1-yl)aniline (MOZNZNKHRXRLLF-UHFFFAOYSA-N) and 4-(4-propylpiperazin-1-yl)aniline (GUSNDANPCWHFBH-UHFFFAOYSA-N) as distinct intermediates. View Source
